molecular formula C13H16ClN3S B2526201 2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 878217-85-7

2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2526201
CAS RN: 878217-85-7
M. Wt: 281.8
InChI Key: WUMXMSDEEPQMHG-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine” is a derivative of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), a drug target in Mycobacterium tuberculosis . They have been reported to have diverse biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines is crucial for their activity. The structure-activity relationship (SAR) of these compounds has been studied, and it was found that the compound activity depended mostly on the nature of the amine fragments .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-ones undergo various chemical reactions. For instance, they can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4-amines are crucial for their drug-like properties. In silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect .

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer potential. Thienopyrimidine derivatives, including this compound, were synthesized using a solvent-free reaction. Molecular docking studies preselected these compounds for testing against NCI 60 cell lines. Notably, the compound “2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” exhibited remarkable cytotoxic activity across various cancer cell lines, with the melanoma cell line MDA-MB-435 being particularly sensitive .

Targeting Cyt-bd

Recent research has explored synthetically assessable scaffolds targeting Cyt-bd. The compound may be relevant in this context .

Phosphodiesterase10A (PDE10A) Inhibition

PDE10A inhibitors are sought after for treating neurodegenerative disorders. While not directly studied for PDE10A inhibition, the compound’s structure warrants investigation in this area .

Correlation with Structural Features

Cytotoxic activity results can be correlated with specific structural features of the compound. Further exploration of these relationships may reveal additional applications .

Synthetic Approaches

The compound’s synthesis involves versatile synthetic methods. Understanding these approaches can aid in optimizing its structure for specific applications .

Mechanism of Action

Future Directions

Thieno[3,2-d]pyrimidin-4-amines have shown promise in various areas of medicinal chemistry. Future work will focus on designing new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .

properties

IUPAC Name

2-(2-chloroethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3S/c1-7-2-3-8-9(6-7)18-13-11(8)12(15)16-10(17-13)4-5-14/h7H,2-6H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMXMSDEEPQMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC(=NC(=C23)N)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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